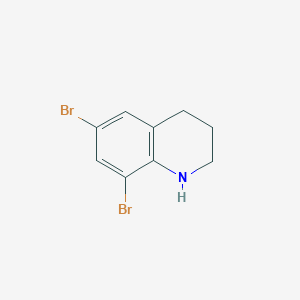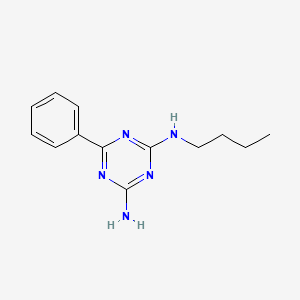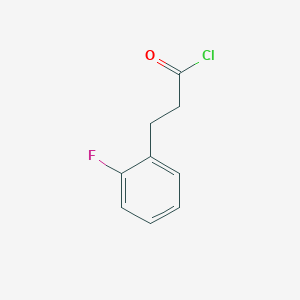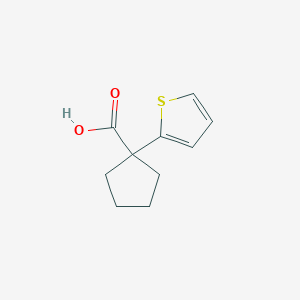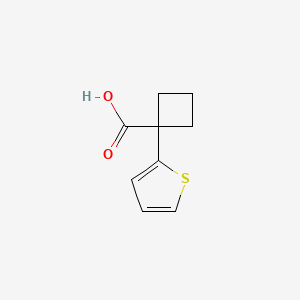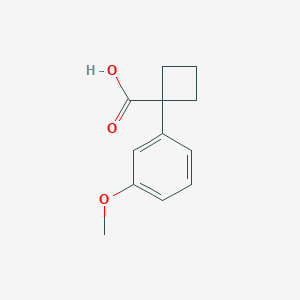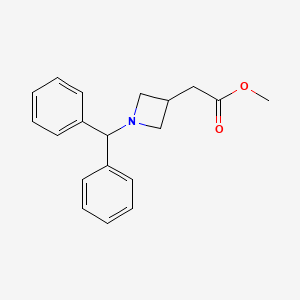
Methyl 1-diphenylmethyl-3-azetidine acetate
Descripción general
Descripción
“Methyl 1-diphenylmethyl-3-azetidine acetate” is a chemical compound with the molecular formula C19H21NO2. It is used for pharmaceutical testing . It is a N-containing heterocyclic building block .
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular weight of “Methyl 1-diphenylmethyl-3-azetidine acetate” is 295.4 g/mol. The molecular structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
“Methyl 1-diphenylmethyl-3-azetidine acetate” has a molecular weight of 295.4 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Methyl 1-diphenylmethyl-3-azetidine acetate is used in the synthesis of oxetane/azetidine containing spirocycles through silver-catalyzed 1,3-dipolar cycloaddition reactions. These spirocycles are produced in yields ranging from 40-77% and are useful in various chemical syntheses (Jones et al., 2016).
- The compound plays a role in the synthesis of azetidine derivatives, which have shown potential as gamma-aminobutyric acid uptake inhibitors. These derivatives have been evaluated for their potency in inhibiting GABA uptake, indicating their potential in neurological research (Faust et al., 2010).
- It has been used to prepare azetidine medicinal intermediates through a series of reactions, showcasing its utility in medicinal chemistry (Yang, 2009).
Application in Polymer Science
- Methyl 1-diphenylmethyl-3-azetidine acetate is involved in the synthesis of long-chain aza, aziridine, and azetidine fatty esters, which are characterized by various spectroscopic methods. These compounds have applications in the study of molecular structures and reactions in polymer science (Lie Ken Jie & Syed-rahmatullah, 1992).
Use in Organic Synthesis and Drug Development
- The compound is used in catalytic enantioselective additions in organic synthesis. For instance, it has been used in the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols (Behnen et al., 1993).
- Its role in the ring-opening polymerization of azetidine derivatives has been investigated, particularly in the synthesis of polymeric materials (Hashimoto et al., 1977).
- Methyl 1-diphenylmethyl-3-azetidine acetate is also utilized in the preparation of nonpeptide antagonists for the substance P (NK1) receptor, indicating its significance in the development of pharmaceutical drugs (Snider et al., 1991).
Safety And Hazards
When handling “Methyl 1-diphenylmethyl-3-azetidine acetate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(1-benzhydrylazetidin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGUTIOZGWBZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-diphenylmethyl-3-azetidine acetate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



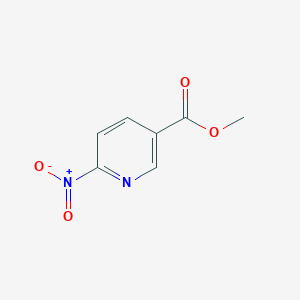
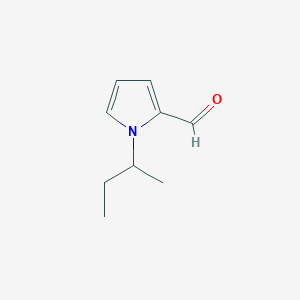
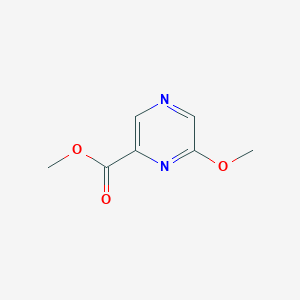
![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)
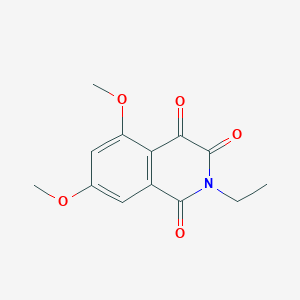

![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)
